molecular formula C13H15N3 B1608957 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile CAS No. 845866-73-1

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile

Cat. No.: B1608957
CAS No.: 845866-73-1
M. Wt: 213.28 g/mol
InChI Key: KJGLNJLVGKZHLI-UHFFFAOYSA-N
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Description

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions and Nitrile Ylides

Research by Groundwater and Sharp (1992) on benzonitrile 3,3-diarylallyl nitrile ylides demonstrates the thermal disrotatory electrocyclization processes, leading to the formation of stable bicyclic compounds. This indicates the relevance of such compounds in the synthesis of complex cyclic structures, potentially applicable to 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile (Groundwater & Sharp, 1992).

Heterocyclic Synthesis

The work by Medrasi, Al-Sheikh, and Salaheldin (2013) on the synthesis of 1,3-diaryl-4-aminopyrazole derivatives via enaminonitriles suggests the potential of bicyclic nitriles in heterocyclic synthesis. Such methodologies could be applicable to this compound for the development of novel heterocyclic compounds (Medrasi et al., 2013).

Azo Dyes and Heterocyclic Rings Synthesis

The synthesis of new azo dyes and heterocyclic rings as described by Abdullah and Tawfiq (2016) indicates a route for creating diverse organic molecules with potential applications in dyes and pigments. This could suggest a pathway for the derivative application of this compound in material science and dye chemistry (Abdullah & Tawfiq, 2016).

Application in Organic Synthesis

Research by Attanasi et al. (2014) on interceptive [4 + 1] annulation of 1,2-diaza-1,3-dienes with diazo esters demonstrates the versatility of bicyclic compounds in organic synthesis, particularly in constructing mono-, bi-, and tricyclic structures. This highlights the potential utility of this compound in facilitating complex organic synthesis processes (Attanasi et al., 2014).

Properties

IUPAC Name

4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLNJLVGKZHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375408
Record name 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-73-1
Record name 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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